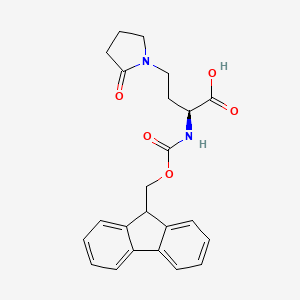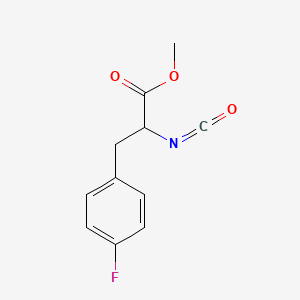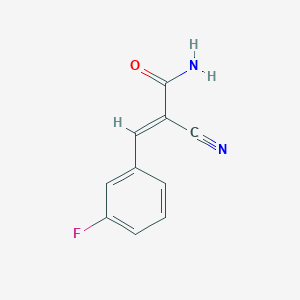
5-(3-Acetyl-phenyl)-furan-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Acetyl-phenyl)-furan-2-carbaldehyde: is an organic compound that features a furan ring substituted with a 3-acetylphenyl group and an aldehyde group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Acetyl-phenyl)-furan-2-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the furan ring and the 3-acetylphenyl group.
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones.
Introduction of the 3-Acetylphenyl Group: The 3-acetylphenyl group can be introduced through Friedel-Crafts acylation, where an acetyl group is added to the phenyl ring using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.
Coupling Reaction: The final step involves coupling the furan ring with the 3-acetylphenyl group, typically through a cross-coupling reaction using palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions
5-(3-Acetyl-phenyl)-furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The furan ring and the phenyl ring can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol.
Substitution: Friedel-Crafts acylation using acetyl chloride (CH₃COCl) and aluminum chloride (AlCl₃).
Major Products
Oxidation: 5-(3-Acetyl-phenyl)-furan-2-carboxylic acid.
Reduction: 5-(3-Acetyl-phenyl)-furan-2-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
5-(3-Acetyl-phenyl)-furan-2-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential anti-inflammatory, antimicrobial, and anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
Material Science: The compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(3-Acetyl-phenyl)-furan-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
5-(3-Acetyl-phenyl)-furan-2-methanol: Similar structure but with a primary alcohol group instead of an aldehyde group.
3-Acetylphenylboronic acid: Contains a boronic acid group instead of a furan ring.
Uniqueness
5-(3-Acetyl-phenyl)-furan-2-carbaldehyde is unique due to the presence of both a furan ring and an aldehyde group, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Propriétés
| 637728-09-7 | |
Formule moléculaire |
C13H10O3 |
Poids moléculaire |
214.22 g/mol |
Nom IUPAC |
5-(3-acetylphenyl)furan-2-carbaldehyde |
InChI |
InChI=1S/C13H10O3/c1-9(15)10-3-2-4-11(7-10)13-6-5-12(8-14)16-13/h2-8H,1H3 |
Clé InChI |
RQSCNBSVFYFHNX-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC=CC(=C1)C2=CC=C(O2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)-2,5,8,11-tetraoxatridecan-13-ol](/img/structure/B12848631.png)


![6-Bromo-5-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12848644.png)
![Acetamide,N-cyclopropyl-2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12848660.png)
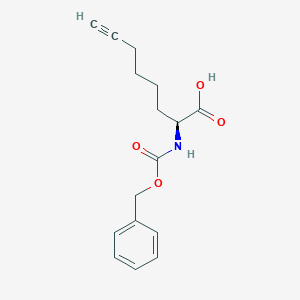
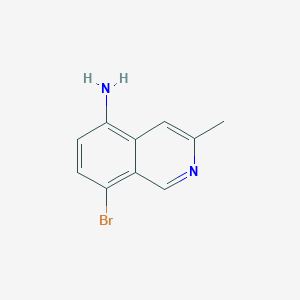
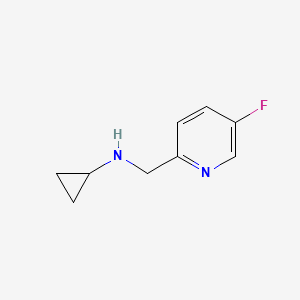
![Methanimidamide,N,N-dimethyl-N-1H-pyrrolo[3,2-b]pyridin-5-yl-](/img/structure/B12848674.png)
